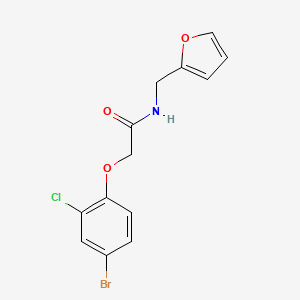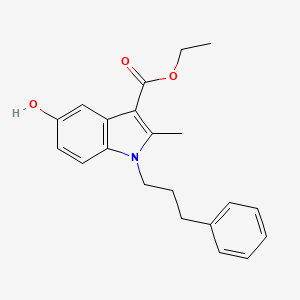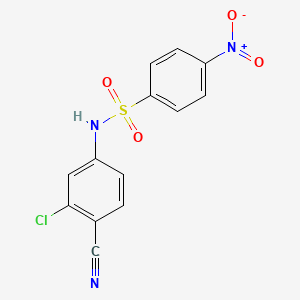
2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide, also known as BFAA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. BFAA belongs to the class of amide compounds and has a molecular formula of C14H11BrClNO3.
Wirkmechanismus
The mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide is not fully understood. However, it is believed that 2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide inhibits the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. 2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide has also been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory effects.
Biochemical and Physiological Effects
2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators. 2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide has also been shown to inhibit the production of nitric oxide, which is involved in the regulation of blood pressure and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide is its potential applications in cancer research and the treatment of inflammatory diseases. 2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide has also been shown to have low toxicity in vitro and in vivo. However, one of the limitations of 2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide is its low solubility in water, which may limit its applications in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide. One of the future directions is to investigate the mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide in more detail. Another future direction is to study the potential applications of 2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, the synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide derivatives with improved solubility and potency may lead to the development of more effective drugs.
Conclusion
In conclusion, 2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide is a synthetic compound that has potential applications in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of 2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide involves the reaction of 2-(4-bromo-2-chlorophenoxy)acetic acid with 2-furylmethylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide as a white crystalline solid with a yield of approximately 70%.
Wissenschaftliche Forschungsanwendungen
2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide has been studied extensively for its potential applications in various scientific fields. One of the most significant applications of 2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide is in the field of cancer research. 2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to induce apoptosis in cancer cells. 2-(4-bromo-2-chlorophenoxy)-N-(2-furylmethyl)acetamide has also been studied for its potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Eigenschaften
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(furan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrClNO3/c14-9-3-4-12(11(15)6-9)19-8-13(17)16-7-10-2-1-5-18-10/h1-6H,7-8H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWYMGHIQVUSDLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)COC2=C(C=C(C=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-methyl-2-(2-naphthyl)imidazo[1,2-a]pyridine](/img/structure/B5842161.png)

![5-benzyl-8-methyl-5H-[1,2,4]triazino[5,6-b]indole-3-thiol](/img/structure/B5842176.png)

![4-[(2-ethylbutanoyl)amino]-N-isobutylbenzamide](/img/structure/B5842196.png)



![ethyl 5-amino-1-[4-(ethoxycarbonyl)phenyl]-1H-pyrazole-4-carboxylate](/img/structure/B5842234.png)
![5-[(2-methoxyphenyl)amino]-4-(2-thienylcarbonyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5842237.png)
![N-(2-chlorophenyl)-N'-[2-(4-methoxyphenyl)ethyl]thiourea](/img/structure/B5842251.png)

![methyl 2-{[(4-methoxyphenyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5842257.png)
![7-[(2-bromobenzyl)oxy]-2H-chromen-2-one](/img/structure/B5842261.png)